molecular formula C17H16ClN3 B11380141 10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

Cat. No.: B11380141
M. Wt: 297.8 g/mol
InChI Key: TYOXWPZCTSTNCC-UHFFFAOYSA-N
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Description

10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with various aldehydes under mild conditions. One-pot synthesis methods using engineered catalysts like MgO supported on dendritic fibrous nano silica (MgO@DFNS) have been reported to produce high yields with excellent selectivity . The reaction parameters such as time, catalyst dosage, and solvent effects are optimized to achieve the desired product efficiently .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. The use of heterogeneous catalysts and green chemistry principles is emphasized to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which are of interest for their pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole stands out due to its unique structural combination of benzimidazole and pyrimidine, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.

Properties

Molecular Formula

C17H16ClN3

Molecular Weight

297.8 g/mol

IUPAC Name

10-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C17H16ClN3/c18-14-6-3-5-13(11-14)12-21-16-8-2-1-7-15(16)20-10-4-9-19-17(20)21/h1-3,5-8,11H,4,9-10,12H2

InChI Key

TYOXWPZCTSTNCC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC4=CC(=CC=C4)Cl

Origin of Product

United States

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